
N-Hydroxy-4-(phenylazo)benzenamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/NC4906000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers and employers recognize and control chemical hazards in the workplace .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for “NIOSH/NC4906000” involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of sampling and analytical methods for workplace exposure monitoring . The synthetic routes typically involve controlled laboratory conditions to ensure the purity and stability of the compound.
Industrial Production Methods
Industrial production methods for “NIOSH/NC4906000” are designed to scale up the laboratory synthesis to meet industrial demands. These methods often involve large-scale reactors, precise temperature control, and continuous monitoring to ensure consistent quality and yield. The NIOSH Manual of Analytical Methods provides guidelines for adapting laboratory methods to industrial production .
Chemical Reactions Analysis
Types of Reactions
“NIOSH/NC4906000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to substituted analogs of “NIOSH/NC4906000”.
Scientific Research Applications
“NIOSH/NC4906000” has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent in chemical synthesis and analytical chemistry.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes.
Medicine: Research in medicine explores its potential therapeutic applications and toxicity.
Industry: In industrial settings, “NIOSH/NC4906000” is used in manufacturing processes and quality control
Mechanism of Action
The mechanism of action of “NIOSH/NC4906000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering downstream signaling pathways. This mechanism is crucial for understanding its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “NIOSH/NC4906000” include other volatile organic compounds and polycyclic aromatic hydrocarbons. These compounds share similar chemical structures and properties .
Uniqueness
“NIOSH/NC4906000” is unique due to its specific chemical structure and reactivity. Its distinct properties make it valuable for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
78172-53-9 |
|---|---|
Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
1-(4-nitrosophenyl)-2-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H11N3O.ClH/c16-15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10;/h1-9,13-14H;1H |
InChI Key |
ILAHRHCBGIEQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=C(C=C2)N=O.Cl |
Related CAS |
6530-27-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


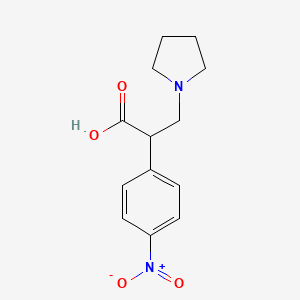
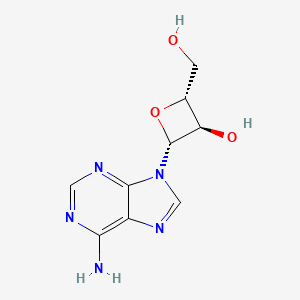
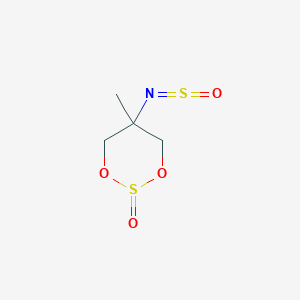



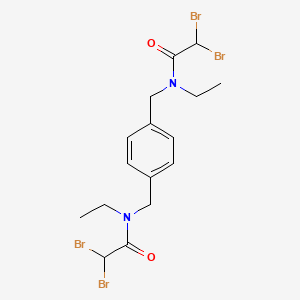
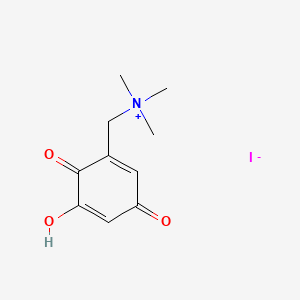


![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
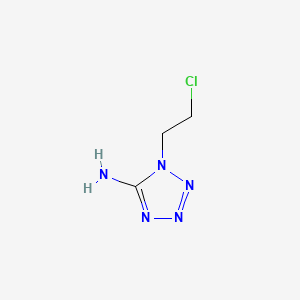
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)

